molecular formula C19H16ClNO4 B12214160 N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide

N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide

Cat. No.: B12214160
M. Wt: 357.8 g/mol
InChI Key: IUFMGVZVNDBEPG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide typically involves the reaction of 8-ethoxy-2-oxochromene-3-carboxylic acid with 2-chlorobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16ClNO4/c1-2-24-16-9-5-7-12-10-14(19(23)25-17(12)16)18(22)21-11-13-6-3-4-8-15(13)20/h3-10H,2,11H2,1H3,(H,21,22)

InChI Key

IUFMGVZVNDBEPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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